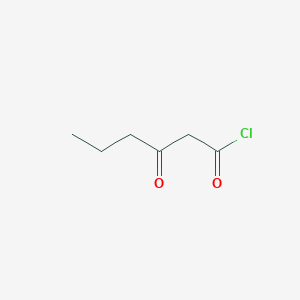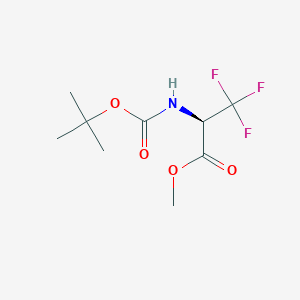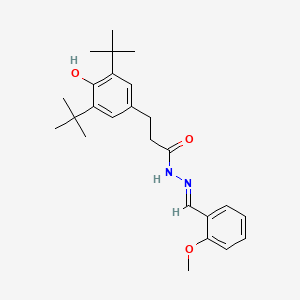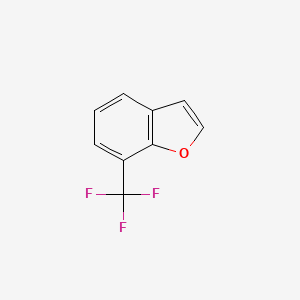
7-(Trifluoromethyl)benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Trifluoromethyl)benzofuran is a heterocyclic organic compound that features a benzofuran ring substituted with a trifluoromethyl group at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)benzofuran can be achieved through various methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the use of copper chloride as a catalyst and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in dimethylformamide solvent . Additionally, direct trifluoromethylation of benzofuran derivatives using electrophilic trifluoromethylating reagents like Togni’s reagent has been reported .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydrobenzofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products: The major products formed from these reactions include quinones, dihydrobenzofurans, and various substituted benzofuran derivatives .
Scientific Research Applications
7-(Trifluoromethyl)benzofuran has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)benzofuran involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Trifluoromethylfuran: Known for its oxytocin antagonist activity.
3-Fluorofuran: Inhibits HIV-1 reverse transcriptase.
2-Trifluoromethylbenzofuran: Exhibits similar pharmacological properties but differs in substitution pattern.
Uniqueness: 7-(Trifluoromethyl)benzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C9H5F3O |
|---|---|
Molecular Weight |
186.13 g/mol |
IUPAC Name |
7-(trifluoromethyl)-1-benzofuran |
InChI |
InChI=1S/C9H5F3O/c10-9(11,12)7-3-1-2-6-4-5-13-8(6)7/h1-5H |
InChI Key |
YADUKUMTQCUNCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)OC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


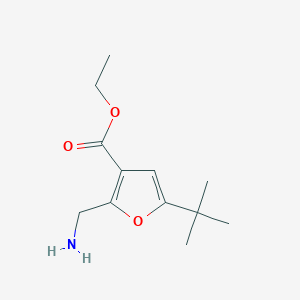
![5,7-Dichloro-N-(p-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12992645.png)

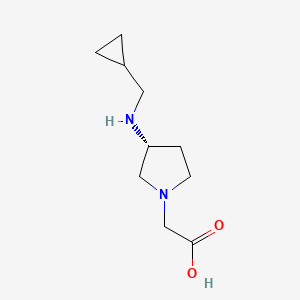

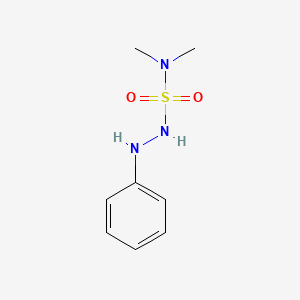
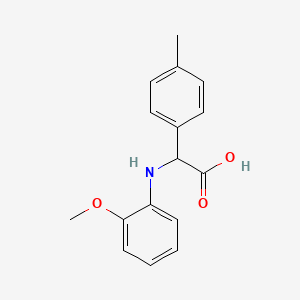
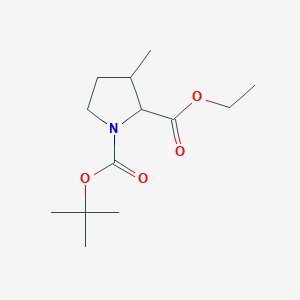
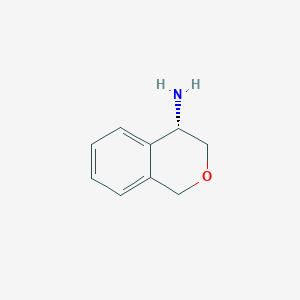
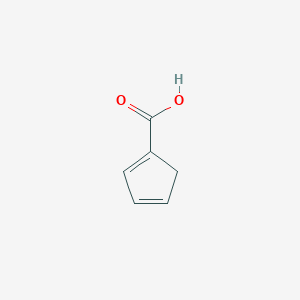
![6'-chlorospiro[cyclopropane-1,3'-pyrrolo[3,2-c]pyridin]-2'(1'H)-one](/img/structure/B12992702.png)
